benzyl N-benzyl-N-(3-hydroxypropyl)carbamate
CAS No.:
Cat. No.: VC16711429
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21NO3 |
|---|---|
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | benzyl N-benzyl-N-(3-hydroxypropyl)carbamate |
| Standard InChI | InChI=1S/C18H21NO3/c20-13-7-12-19(14-16-8-3-1-4-9-16)18(21)22-15-17-10-5-2-6-11-17/h1-6,8-11,20H,7,12-15H2 |
| Standard InChI Key | YLJVGNCRWGLWOC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(CCCO)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate is characterized by its carbamate functional group (), where one nitrogen substituent is a benzyl group and the other is a 3-hydroxypropyl chain. The IUPAC name, benzyl N-benzyl-N-(3-hydroxypropyl)carbamate, reflects this arrangement. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.4 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CN(CCCO)C(=O)OCC2=CC=CC=C2 |
| InChI Key | YLJVGNCRWGLWOC-UHFFFAOYSA-N |
The compound’s structure enables hydrogen bonding via its hydroxyl group and π-π interactions through its aromatic rings, influencing its solubility and reactivity.
Related Compounds
A structurally similar compound, benzyl (3-hydroxypropyl)carbamate (, MW 209.24 g/mol), shares the hydroxypropyl-carbamate backbone but lacks the additional benzyl group . This difference significantly alters physicochemical properties; for instance, the larger molecular weight of benzyl N-benzyl-N-(3-hydroxypropyl)carbamate reduces its aqueous solubility compared to its simpler analog .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a two-step reaction:
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Aminolysis of Benzyl Chloroformate: Benzyl chloroformate reacts with 3-hydroxypropylamine in a dioxane-water mixture under basic conditions (e.g., sodium bicarbonate) to form the carbamate linkage .
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Purification: The crude product is extracted with ethyl acetate, dried over magnesium sulfate, and purified via silica gel chromatography .
Reaction Conditions:
Optimization Challenges
Side reactions, such as over-alkylation or hydrolysis of the chloroformate, necessitate precise stoichiometric control. Recent advancements recommend using phase-transfer catalysts to enhance reaction efficiency .
Applications in Scientific Research
Biochemical Probes
The carbamate moiety’s electrophilic nature allows covalent modification of nucleophilic residues (e.g., serine, cysteine) in enzymes. This property is exploited in:
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Enzyme Inhibition Studies: Temporarily blocking active sites to analyze catalytic mechanisms.
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Protein Labeling: Tagging proteins for fluorescence or mass spectrometry-based tracking.
Pharmaceutical Intermediates
As a protected amine derivative, the compound facilitates peptide synthesis. For example, it serves as a precursor in antihypertensive drug candidates by enabling selective amine group modifications .
| Hazard Statement | Precautionary Measures |
|---|---|
| H315 (Skin irritation) | Wear protective gloves . |
| H319 (Eye irritation) | Use eye protection . |
| H335 (Respiratory irritation) | Use in well-ventilated areas . |
| Manufacturer | Purity | Price (25g) |
|---|---|---|
| Sigma-Aldrich | 97% | $471 |
| TCI Chemical | >98% | $138 |
| Biosynth Carbosynth | N/A | $60 |
Pricing reflects purity levels and scale, with bulk purchases (≥100g) attracting discounts .
Regional Demand
The Asia-Pacific region dominates consumption due to expanding pharmaceutical R&D infrastructure, particularly in China and India . Europe follows closely, driven by academic research institutes .
Future Research Directions
Enhanced Synthetic Routes
Exploring biocatalytic methods (e.g., lipase-mediated reactions) could improve yield and reduce waste.
Drug Delivery Systems
Functionalizing the hydroxypropyl group with polyethylene glycol (PEG) chains may enhance pharmacokinetic profiles for drug delivery applications.
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